molecular formula C21H21FN4O3S B2834813 2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}-N-(furan-2-ylmethyl)acetamide CAS No. 1326817-28-0

2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}-N-(furan-2-ylmethyl)acetamide

Cat. No.: B2834813
CAS No.: 1326817-28-0
M. Wt: 428.48
InChI Key: BVXUTVAFFKAPEA-UHFFFAOYSA-N
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Description

2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}-N-(furan-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C21H21FN4O3S and its molecular weight is 428.48. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is soluble guanylate cyclase (sGC) . sGC is an enzyme found in the cytosol of cells and plays a crucial role in the nitric oxide (NO) signaling pathway. It catalyzes the conversion of GTP to cyclic GMP (cGMP), a second messenger involved in a variety of physiological processes including vasodilation, inhibition of platelet aggregation, and neurotransmission .

Mode of Action

This compound is a stimulator of soluble guanylate cyclase (sGC) . It binds to and activates sGC, leading to an increase in the production of cGMP. The elevated levels of cGMP then activate cGMP-dependent protein kinases, which phosphorylate specific target proteins and bring about the cellular changes associated with the compound’s effects .

Biochemical Pathways

The activation of sGC and the subsequent increase in cGMP levels affect several biochemical pathways. The most notable is the nitric oxide (NO) signaling pathway . In this pathway, NO binds to sGC and enhances its activity, leading to an increase in cGMP production. The elevated cGMP levels then lead to the activation of cGMP-dependent protein kinases, which in turn phosphorylate various target proteins, leading to vasodilation and other effects .

Result of Action

The activation of sGC and the subsequent increase in cGMP levels lead to a variety of molecular and cellular effects. These include vasodilation , which improves blood flow, and the inhibition of platelet aggregation , which can prevent blood clot formation. These effects make the compound potentially useful for the treatment of cardiovascular disorders .

Properties

IUPAC Name

2-[[6-[(4-fluorophenyl)methyl]-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O3S/c22-15-5-3-14(4-6-15)11-26-8-7-18-17(12-26)20(28)25-21(24-18)30-13-19(27)23-10-16-2-1-9-29-16/h1-6,9H,7-8,10-13H2,(H,23,27)(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVXUTVAFFKAPEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C(NC2=O)SCC(=O)NCC3=CC=CO3)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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